![molecular formula C13H18O B14340243 2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene CAS No. 106968-18-7](/img/structure/B14340243.png)
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene is an organic compound with the molecular formula C12H18O It is a derivative of benzene, where the benzene ring is substituted with three methyl groups and an ethenyloxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with an ethenyloxyethyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,3,5-trimethylbenzene, followed by the addition of the ethenyloxyethyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The ethenyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethenyloxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene: Unique due to the presence of both ethenyloxyethyl and trimethylbenzene groups.
1,3,5-Trimethylbenzene: Lacks the ethenyloxyethyl group, leading to different chemical properties and reactivity.
2-[1-(Ethenyloxy)ethyl]benzene: Similar structure but without the additional methyl groups on the benzene ring.
Uniqueness
This compound is unique due to the combination of its ethenyloxyethyl and trimethylbenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
106968-18-7 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-(1-ethenoxyethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H18O/c1-6-14-12(5)13-10(3)7-9(2)8-11(13)4/h6-8,12H,1H2,2-5H3 |
InChI-Schlüssel |
WZTZPBWESSGJFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C)OC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



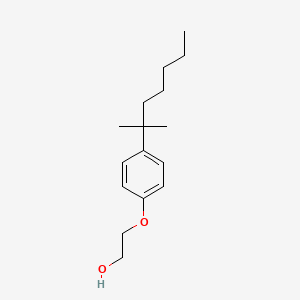

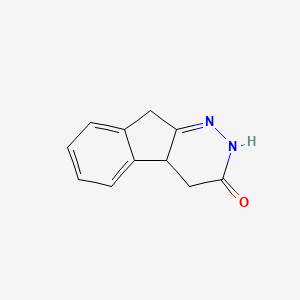

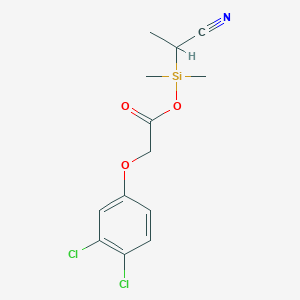
![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
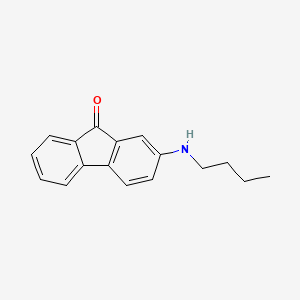
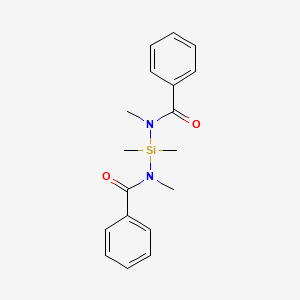

![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)

![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)
![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)
